2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
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Overview
Description
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes four ethyl and four methyl groups attached to the porphyrin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific ethyl and methyl substitutions are introduced through the use of substituted pyrroles or aldehydes during the initial condensation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity. Post-synthesis, the compound is purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct chemical properties.
Substitution: The ethyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the porphyrin ring .
Scientific Research Applications
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its role in mimicking natural porphyrins, which are essential in biological processes like oxygen transport.
Medicine: Investigated for potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Mechanism of Action
The mechanism of action of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions and participate in redox reactions, similar to natural porphyrins. This interaction is crucial for its role in catalysis and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: A closely related compound with similar structural features but different electronic properties.
Coproporphyrin I tetramethyl ester: Another porphyrin derivative with distinct functional groups that influence its chemical behavior.
2,7,12,17-Tetraethyl-2,7,12,17-tetramethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.1(3,6).1(8,11).1(13,16)]tetracosa-1(20),3,5,8,10,13,15,18-octaene: A structurally similar compound with different substituents.
Uniqueness
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its specific ethyl and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability .
Properties
Molecular Formula |
C32H56N4 |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C32H56N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h17,20-21,24-36H,9-16H2,1-8H3 |
InChI Key |
XBHKNZCDUCCUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC1N2)C)CC)C)CC)C)CC)C |
Origin of Product |
United States |
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